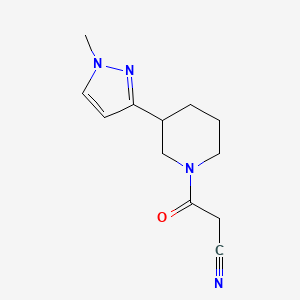![molecular formula C8H11F2N3O2 B13327730 5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13327730.png)
5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with a difluoroethylamino group and a carboxylic acid group
Preparation Methods
The synthesis of 5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoroethylamino group: This step involves the reaction of the pyrazole intermediate with a difluoroethylamine derivative, often under nucleophilic substitution conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.
Industry: The compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethylamino group could play a role in binding to these targets, while the pyrazole ring and carboxylic acid group may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid include other pyrazole derivatives with different substituents. For example:
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the difluoroethyl group, which may result in different chemical and biological properties.
5-[(2,2-difluoroethyl)amino]-1H-pyrazole-4-carboxylic acid: Lacks the methyl groups on the pyrazole ring, which could affect its reactivity and interactions with molecular targets.
5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-3-carboxylic acid: The position of the carboxylic acid group is different, which may influence its chemical behavior and biological activity.
Properties
Molecular Formula |
C8H11F2N3O2 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-(2,2-difluoroethylamino)-1,3-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11F2N3O2/c1-4-6(8(14)15)7(13(2)12-4)11-3-5(9)10/h5,11H,3H2,1-2H3,(H,14,15) |
InChI Key |
KVTQLRUPECEXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)NCC(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


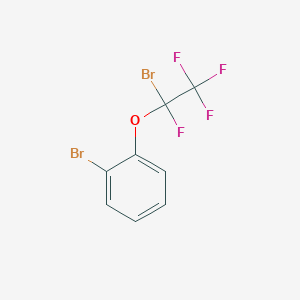
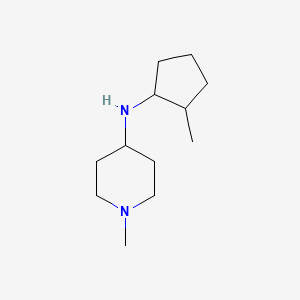
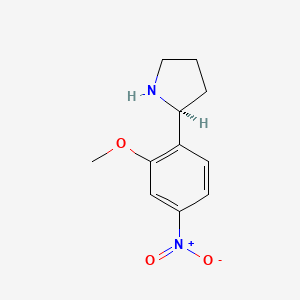
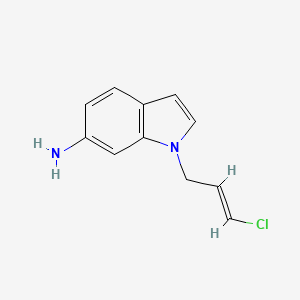
![5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride](/img/structure/B13327679.png)
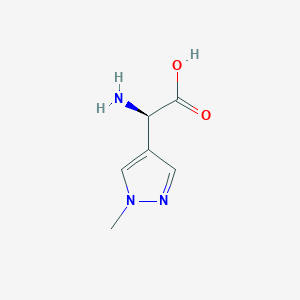
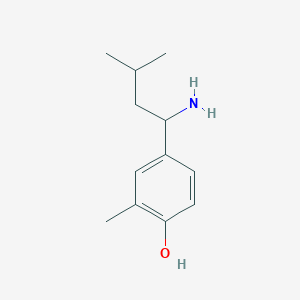
![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol](/img/structure/B13327698.png)
![8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13327704.png)

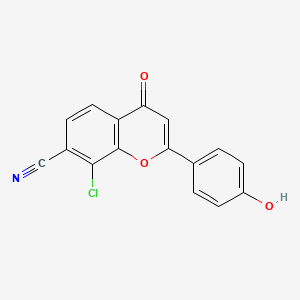
![2,2-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B13327721.png)

